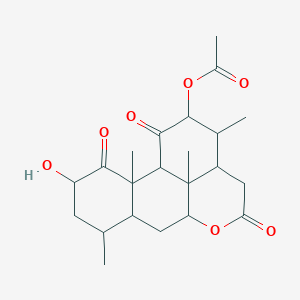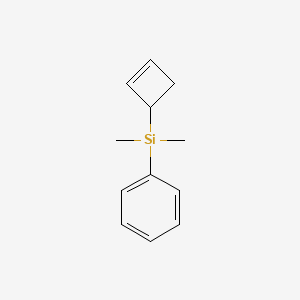
4,5-dichloro-3-Pyridinemethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,5-dichloro-3-Pyridinemethanol: is a chemical compound with the molecular formula C6H5Cl2NO and a molecular weight of 178.02 g/mol . It is a derivative of pyridine, a heterocyclic aromatic organic compound. This compound is known for its applications in various fields, including pharmaceuticals, agrochemicals, and material science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of 4,5-dichloro-3-Pyridinemethanol can be achieved through several synthetic routes. One common method involves the reduction of ethyl isonicotinate using sodium borohydride and lithium chloride in tetrahydrofuran. The reaction is carried out under reflux conditions for 6-8 hours, followed by quenching with an acid solution . Another method involves the electrochemical reduction of ethyl isonicotinate in an undivided flow electrolysis cell, which avoids the use of potent reducing agents and operates under milder conditions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale electrochemical reduction processes. These methods are preferred due to their higher atom economy, cost-effectiveness, and environmental friendliness compared to traditional chemical reduction methods .
Analyse Chemischer Reaktionen
Types of Reactions: 4,5-dichloro-3-Pyridinemethanol undergoes various chemical reactions, including:
Reduction: The compound can be reduced to form 4,5-dichloro-3-pyridinemethane.
Oxidation: It can be oxidized to form 4,5-dichloro-3-pyridinecarboxylic acid.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions:
Reduction: Sodium borohydride, lithium aluminum hydride.
Oxidation: Potassium permanganate, chromium trioxide.
Substitution: Nucleophiles like hydroxide ions, amines.
Major Products Formed:
Reduction: 4,5-dichloro-3-pyridinemethane.
Oxidation: 4,5-dichloro-3-pyridinecarboxylic acid.
Substitution: 4,5-dichloro-3-pyridinol, 4,5-dichloro-3-pyridinamide.
Wissenschaftliche Forschungsanwendungen
Chemistry: 4,5-dichloro-3-Pyridinemethanol is used as an intermediate in the synthesis of various coordination compounds. These compounds have applications in catalysis and material science .
Biology: In biological research, this compound is used to study the interactions of pyridine derivatives with biological macromolecules. It serves as a model compound for understanding the behavior of similar structures in biological systems .
Medicine: The compound is investigated for its potential pharmaceutical applications, including its use as an intermediate in the synthesis of drugs with antibacterial, antifungal, and anticancer activities .
Industry: In the industrial sector, this compound is used in the production of agrochemicals and as a building block for the synthesis of more complex organic molecules .
Wirkmechanismus
The mechanism of action of 4,5-dichloro-3-Pyridinemethanol involves its interaction with specific molecular targets and pathways. For instance, it can act as a ligand, coordinating with metal centers to form stable complexes. These complexes can exhibit various biological activities, such as antibacterial and antifungal properties . The compound’s ability to undergo substitution reactions also allows it to interact with different biological molecules, potentially leading to therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
4,5-dichloro-2-n-octyl-4-isothiazolin-3-one: Known for its antifouling properties and endocrine disruption effects.
5,6-Dichloro-3-pyridinemethanol: Another dichloropyridine derivative with similar chemical properties.
Uniqueness: 4,5-dichloro-3-Pyridinemethanol is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical reactivity and biological activity. Its ability to form stable coordination compounds and undergo various chemical transformations makes it a valuable compound in both research and industrial applications .
Eigenschaften
CAS-Nummer |
1056162-12-9 |
|---|---|
Molekularformel |
C6H5Cl2NO |
Molekulargewicht |
178.01 g/mol |
IUPAC-Name |
(4,5-dichloropyridin-3-yl)methanol |
InChI |
InChI=1S/C6H5Cl2NO/c7-5-2-9-1-4(3-10)6(5)8/h1-2,10H,3H2 |
InChI-Schlüssel |
MDPXYFSSVRVBQV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=C(C=N1)Cl)Cl)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(E)-1-[4-(2-azidoethoxy)phenyl]-2-phenylbut-1-enyl]phenol](/img/structure/B12095458.png)


![2-{[(Tert-butoxy)carbonyl]amino}-6,6,6-trifluorohexanoicacid](/img/structure/B12095470.png)



![1,2-Diphenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazole](/img/structure/B12095498.png)
![11H-Benzo[5,6]cyclohepta[1,2-b]pyridin-11-one, 8-chloro-](/img/structure/B12095510.png)

![7-[[(2E)-2-(furan-2-yl)-2-methoxyiminoacetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B12095524.png)

![6-Hydrazinyl-2-methylimidazo[1,2-b]pyridazine](/img/structure/B12095548.png)
![tert-Butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[3,2-b]pyridine-1-carboxylate](/img/structure/B12095552.png)
